molecular formula C13H15NO5 B13562942 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid

Cat. No.: B13562942
M. Wt: 265.26 g/mol
InChI Key: DIYVMGKOTZNMBJ-UHFFFAOYSA-N
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Description

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a hydroxyazetidinyl moiety, and an acetic acid functional group. Its molecular formula is C13H15NO5, and it has a molecular weight of 265.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of an azetidine derivative with a benzyloxycarbonyl (Cbz) group, followed by hydroxylation at the 3-position of the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory-scale synthesis, with optimization for larger-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group may play a role in protecting the compound from premature degradation, while the hydroxyazetidinyl moiety may be involved in binding to the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid

InChI

InChI=1S/C13H15NO5/c15-11(16)6-13(18)8-14(9-13)12(17)19-7-10-4-2-1-3-5-10/h1-5,18H,6-9H2,(H,15,16)

InChI Key

DIYVMGKOTZNMBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(CC(=O)O)O

Origin of Product

United States

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